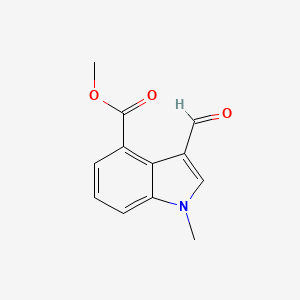

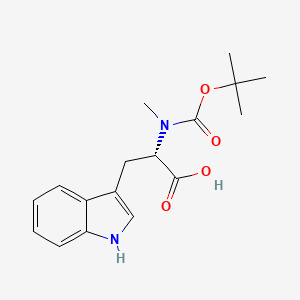

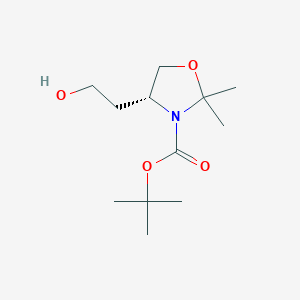

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

描述

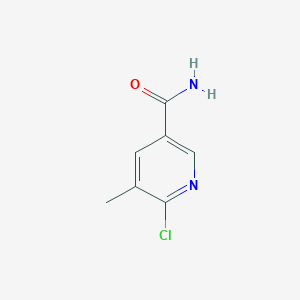

The compound "(R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate" is a chiral molecule that is relevant in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl oxazolidine derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tert-butyl oxazolidine derivatives is often achieved through a series of steps involving protection, functionalization, and resolution of chiral centers. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate involves acetonization, Boc protection, and N-methoxy-N-methyl amidation starting from L-cystine . Similarly, the synthesis of tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate as an intermediate in the production of biologically active compounds involves a straightforward synthetic path . These methods could potentially be adapted for the synthesis of "(R)-tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate" by modifying the functional groups attached to the oxazolidine ring.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of tert-butyl groups and other substituents can significantly influence the steric and electronic properties of the molecule, which in turn affects its reactivity and potential applications. X-ray crystallography is often used to determine the precise three-dimensional structure of such compounds .

Chemical Reactions Analysis

Oxazolidine derivatives can participate in a variety of chemical reactions. For instance, they can be used as intermediates in the synthesis of natural products or as chiral auxiliaries in asymmetric synthesis. The tert-butyl group can serve as a protecting group for the carboxylate, which can be removed under certain conditions to reveal the functional group for further reactions . The presence of a hydroxyethyl group in the compound of interest suggests potential reactivity with electrophiles or as a nucleophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical properties of tert-butyl oxazolidine derivatives, such as boiling point, density, and optical rotation, are influenced by the substituents on the oxazolidine ring. For example, tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is reported as a colorless liquid with specific boiling points and optical rotations for its enantiomers . These properties are crucial for the purification and characterization of the compound. Handling and storage precautions are necessary to prevent decomposition or racemization, as well as to ensure safety due to potential skin and eye irritation .

科学研究应用

Synthesis of Chiral Compounds

This compound is pivotal in the synthesis of chiral compounds, serving as a precursor in the synthesis of medicinally significant candidates. For instance, it has been used in the synthesis and characterization of derivatives from L-Serine, a chiral starting material. The process involves protecting the amino terminal of L-serine, followed by cyclization to achieve N-Boc protected oxazolidines. This methodology underscores the importance of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in generating compounds with potential medicinal applications (Khadse & Chaudhari, 2015).

Structural Studies and Chemical Reactions

The compound's structure has been elucidated through various techniques, including Grignard reaction methodologies. It's been obtained by reacting 3-tert-butyl 4-methyl (4S)-2,2-dimethyloxazolidine-3,4-dicarboxylate with phenylmagnesium bromide, showcasing its utility in complex chemical reactions. The resultant compound's structure, featuring an intramolecular hydrogen bond between the oxazole and hydroxy groups, highlights its significance in structural chemistry studies (Gao et al., 2006).

Intermediate in Natural Product Synthesis

It serves as a key intermediate in the synthesis of natural products such as Biotin, a vital water-soluble vitamin. This underscores its role in the metabolic cycle, facilitating the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Discovery of Cytotoxic Compounds

In the search for new anticancer drugs, (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate derivatives have been evaluated for cytotoxic activity against leukemia cell lines. These studies are crucial in identifying new classes of anticancer drugs, demonstrating the compound's potential in medicinal chemistry research (Pinto et al., 2011).

Enzymatic Studies

Research involving the metabolic pathways of novel inhibitors indicates the compound's metabolites undergo specific transformations in hepatic microsomal systems. These findings provide insights into the metabolic fate of pharmaceutical compounds, further emphasizing the importance of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in drug development processes (Yoo et al., 2008).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJICPKTZDLBRQH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443160 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate | |

CAS RN |

201404-86-6 | |

| Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。